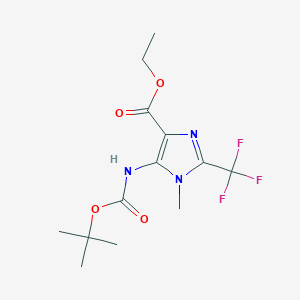
Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.
科学的研究の応用
Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research, including:
Biology: It is employed in the study of biological processes and as a tool for probing biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate include other tert-butoxycarbonyl-protected amino acid derivatives and imidazole-based compounds .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable tool in various research and industrial applications.
特性
分子式 |
C13H18F3N3O4 |
|---|---|
分子量 |
337.29 g/mol |
IUPAC名 |
ethyl 1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C13H18F3N3O4/c1-6-22-9(20)7-8(18-11(21)23-12(2,3)4)19(5)10(17-7)13(14,15)16/h6H2,1-5H3,(H,18,21) |
InChIキー |
ZQISQIBURHRDJB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C(=N1)C(F)(F)F)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


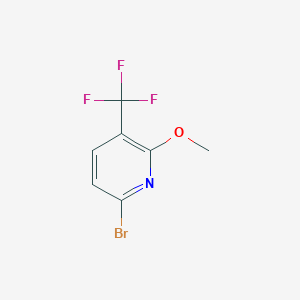
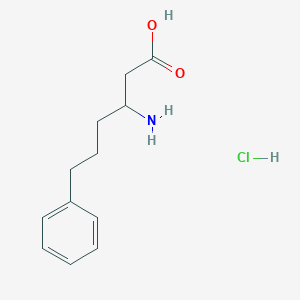
![(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965707.png)

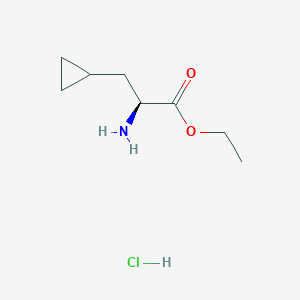
![[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)
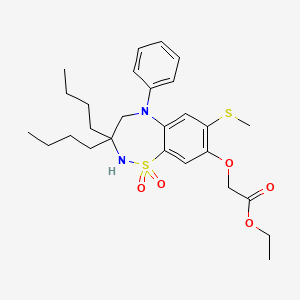
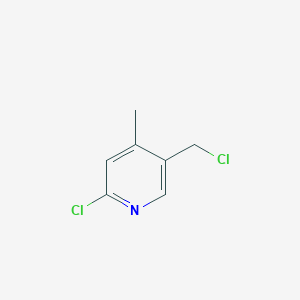
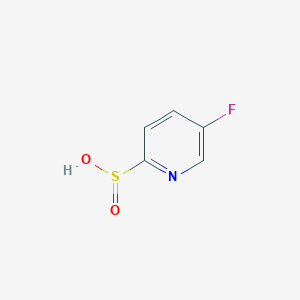


![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)


